molecular formula C17H14ClN3O3S2 B2860046 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide CAS No. 376638-62-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide

Cat. No.: B2860046
CAS No.: 376638-62-9
M. Wt: 407.89
InChI Key: LPCMLZYSJNPYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is a synthetic organic compound featuring a thiazole core linked to an N-phenylacetamide group and a 4-chlorobenzenesulfonamide moiety. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. Compounds incorporating the thiazole ring and sulfonamide group have demonstrated a range of promising biological activities in scientific studies. Research on analogous structures has shown potential for antimicrobial activity against various bacterial and fungal species . Furthermore, the acetamide linkage and thiazole nucleus are recognized as useful templates in anticancer research, with similar compounds exhibiting antiproliferative effects against human cancer cell lines such as breast adenocarcinoma (MCF7) . The presence of the sulfonamide functional group also suggests potential for enzyme inhibition studies. Sulfonamide-containing compounds are known to act as effective inhibitors for enzymes like carbonic anhydrase, which is a recognized therapeutic target . Additionally, molecules with acetamide linkages have been investigated for their potential antidepressant activity through mechanisms that may involve monoamine oxidase (MAO) inhibition . This product is provided for research purposes to further investigate these and other potential applications. It is intended for use in biochemical assays, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCMLZYSJNPYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation

Reaction of thiazole-2-amine with 4-chlorobenzenesulfonyl chloride in presence of:

  • Base: Triethylamine (2.5 eq) in dichloromethane
  • Temperature: 0°C → room temperature gradient
  • Yield: 74–79%

Critical Considerations:

  • Moisture exclusion prevents hydrolysis of sulfonyl chloride
  • Stepwise addition minimizes dimerization byproducts

Metal-Catalyzed Coupling

Palladium-mediated cross-coupling enables sulfonamide installation under milder conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Solvent: THF at 60°C
  • Yield: 85% (superior to direct method)

Advantages:

  • Tolerates electron-deficient aryl groups
  • Reduced side-product formation (<5%)

N-Phenylacetamide Acylation

Final step involves coupling the thiazole-sulfonamide intermediate with phenylacetic acid derivatives. Two principal acylation methods are employed:

Carbodiimide-Mediated Coupling

  • Reagents:
    • EDCI (1.2 eq)
    • HOBt (1 eq) as coupling additive
    • DCM or DMF solvent
  • Reaction Time: 8–12 hours
  • Yield: 70–75%

Table 2: Acylation Efficiency by Coupling Agent

Coupling System Solvent Temp (°C) Yield (%)
EDCI/HOBt DCM 25 73
DCC/DMAP DMF 0→25 68
Ultrasound MeCN 40 89

Ultrasound-Assisted Acylation

Emerging methodology reduces reaction time 3-fold while improving yield:

  • Frequency: 40 kHz
  • Power Density: 50 W/cm²
  • Time: 2.5 hours
  • Yield Enhancement: 89% vs. 73% conventional

Mechanistic Advantage:

  • Cavitation effects improve reagent diffusion
  • Localized heating prevents thermal degradation

Industrial-Scale Production Considerations

Scaling laboratory synthesis requires addressing:

4.1 Continuous Flow Reactor Integration

  • Thiazole formation step:
    • Residence time: 45 minutes
    • Throughput: 12 kg/day
  • Benefits:
    • 23% reduction in solvent usage
    • Consistent product quality (RSD <2%)

4.2 Green Chemistry Adaptations

  • Solvent replacement: Cyclopentyl methyl ether (CPME) vs. DMF
  • Catalytic recycling: Pd recovery >92% via chelating resins

Table 3: Environmental Metrics Comparison

Parameter Batch Process Flow Process
PMI (kg/kg) 87 58
Energy (kWh/kg) 410 290
Wastewater (L/kg) 120 45

Analytical Characterization Protocols

Post-synthesis verification employs:

5.1 Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (s, 1H, thiazole H)
    • δ 7.89 (d, J=8.4 Hz, 2H, Ar-H)
    • δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)
    • δ 4.12 (s, 2H, CH₂CO)

5.2 Chromatographic Purity

  • HPLC: C18 column, MeCN/H₂O (65:35), 1 mL/min
  • Retention time: 6.8 minutes
  • Purity threshold: ≥95% for pharmacological testing

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition. The phenylacetamide moiety may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Findings and Implications

Synthesis Efficiency : Yields for analogous compounds vary widely (55–91%), suggesting that the target’s synthesis may require optimization of reaction conditions (e.g., base, solvent).

Crystallographic Insights : Torsional angles in dichlorophenyl analogues (e.g., 61.8° in ) underscore the conformational flexibility imparted by bulky substituents, which could influence drug-receptor interactions.

Biological Potential: Sulfonamide-containing derivatives (–8) often exhibit antimicrobial properties, suggesting the target compound warrants similar evaluations.

Biological Activity

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is a complex organic compound that has garnered attention in pharmaceutical and biochemical research due to its unique chemical structure, which includes a thiazole ring, a sulfonamide group, and phenyl rings. This compound's diverse chemical properties suggest potential applications in various fields, particularly in antimicrobial and anticancer activities.

Chemical Structure and Properties

The IUPAC name for the compound is 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide. The molecular formula is C23H18ClN3O4S2C_{23}H_{18}ClN_{3}O_{4}S_{2}, and it features several functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC23H18ClN3O4S2
Molecular Weight485.98 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking substrates, while the thiazole ring enhances binding affinity to target sites. This mechanism has been explored in various studies focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, a study on similar thiazole derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli .

Antimicrobial Testing Results

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The presence of the chlorophenyl group enhances lipophilicity, allowing better penetration through bacterial membranes, which is crucial for antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of phenylacetamides can induce apoptosis and inhibit proliferation in various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells .

Cytotoxicity Testing Results

Compound Cell Line IC50 Value (µM)
This compoundPC3 (Prostate Carcinoma)52
MCF-7 (Breast Cancer)100

The cytotoxic effects are attributed to the compound's ability to disrupt cellular processes and induce programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds often correlates with their structural features. Variations in substituents on the phenyl ring significantly affect their potency against different microbial strains and cancer cells. For instance, halogenated phenyl groups generally enhance biological activity due to increased lipophilicity and electronic effects .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives similar to this compound showed effective inhibition of MRSA with MIC values comparable to traditional antibiotics.
  • Cytotoxicity in Cancer Models : Research indicated that compounds with similar structures significantly reduced cell viability in cancer cell lines, suggesting potential for further development as therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Thiazole ring formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones under reflux conditions.
  • Sulfonamide introduction : Reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) .
  • Acylation : Coupling the sulfonamide-thiazole intermediate with phenylacetamide derivatives using coupling agents like EDCI/HOBt at controlled temperatures (0–25°C) . Optimization factors : Solvent polarity, reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yields (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural elucidation : ¹H/¹³C NMR for confirming substituent positions, IR spectroscopy for sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereoelectronic effects of the chlorophenyl and thiazole moieties .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations and selectivity indices against non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) and validate results using orthogonal assays (e.g., colony formation vs. apoptosis flow cytometry) .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing 4-chlorophenyl with 2,4-dichlorophenyl) to identify SAR patterns .
  • Meta-analysis : Aggregate data from multiple studies to assess statistical significance of activity claims, addressing outliers via Q-test or Grubbs’ test .

Q. What strategies are effective for studying the compound’s mechanism of action?

  • Enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or thymidylate synthase, using fluorogenic substrates to measure inhibition kinetics (Km and Vmax shifts) .
  • Molecular docking : Simulate binding interactions with protein targets (e.g., PDB: 1PGE for COX-2) using software like AutoDock Vina, focusing on hydrogen bonding with sulfonamide and π-π stacking with thiazole .
  • Proteomics : SILAC-based quantification of protein expression changes in treated cells to identify downstream pathways .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical models?

  • ADME profiling :
  • Absorption : Caco-2 cell monolayer permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • Metabolic stability : Incubation with liver microsomes (human/rat) to calculate half-life (t₁/₂) and intrinsic clearance .
    • In vivo studies : Administer the compound (oral/i.v.) in rodent models, with plasma concentration monitored via LC-MS/MS to derive AUC and Cmax .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • Synergy assessment : Chou-Talalay method for combination studies (e.g., with cisplatin), calculating combination indices (CI < 1 indicates synergy) .

Q. How can researchers address variability in synthetic yields between batches?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading) and identify critical parameters via ANOVA .
  • Quality control : Implement in-process checks (e.g., mid-reaction TLC) and refine purification protocols (e.g., gradient column chromatography) .

Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
Thiazole formationα-bromoketone, DMF, 80°C, 6h65–7590
Sulfonamide coupling4-Cl-benzenesulfonyl chloride, Et₃N, DCM70–8595
Final acylationEDCI, HOBt, 0°C→RT, 12h60–7098

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.